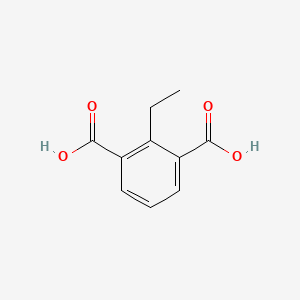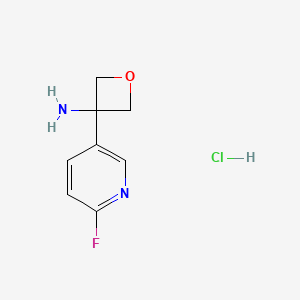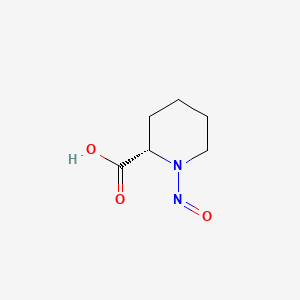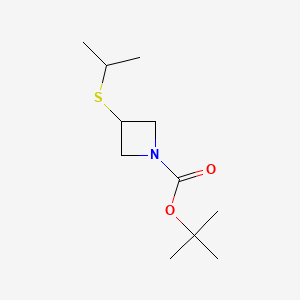
2-Ethylbenzene-1,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylbenzene-1,3-dicarboxylic acid is an organic compound belonging to the class of dicarboxylic acids. It is characterized by the presence of two carboxyl groups (-COOH) attached to a benzene ring, with an ethyl group (-C2H5) attached to the second carbon of the benzene ring
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: One common synthetic route involves the Friedel-Crafts acylation of ethylbenzene with chloroform and aluminum chloride to introduce the carboxyl groups.
Oxidation of Ethylbenzene: Another method involves the oxidation of ethylbenzene using strong oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Industrial Production Methods: The industrial production of this compound typically involves large-scale oxidation processes, where ethylbenzene is oxidized in the presence of catalysts and oxidizing agents under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form more oxidized derivatives, such as 2-ethylbenzene-1,3,5-tricarboxylic acid.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or aldehydes.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromyl chloride (CrO2Cl2)
Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)
Substitution: Aluminum chloride (AlCl3), sulfuric acid (H2SO4)
Major Products Formed:
Oxidation: 2-Ethylbenzene-1,3,5-tricarboxylic acid
Reduction: 2-Ethylbenzene-1,3-diol, 2-Ethylbenzene-1,3-dialdehyde
Substitution: 2-Ethylbenzene-1,3-dichloride, 2-Ethylbenzene-1,3-dinitrobenzene
Scientific Research Applications
2-Ethylbenzene-1,3-dicarboxylic acid has various applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.
Biology: It can be employed in biochemical studies to understand metabolic pathways.
Industry: It is used in the production of polymers and resins, contributing to the development of advanced materials.
Mechanism of Action
2-Ethylbenzene-1,3-dicarboxylic acid is similar to other benzenedicarboxylic acids, such as phthalic acid (1,2-benzenedicarboxylic acid) and terephthalic acid (1,4-benzenedicarboxylic acid). its unique structure, with the ethyl group at the second position, gives it distinct chemical properties and reactivity compared to these compounds.
Comparison with Similar Compounds
Phthalic acid (1,2-benzenedicarboxylic acid)
Terephthalic acid (1,4-benzenedicarboxylic acid)
Isophthalic acid (1,3-benzenedicarboxylic acid)
Properties
Molecular Formula |
C10H10O4 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
2-ethylbenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C10H10O4/c1-2-6-7(9(11)12)4-3-5-8(6)10(13)14/h3-5H,2H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
FVDFOPLANFYOJD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=C1C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[[2-(Dimethylamino)ethyl]amino]thioxanthen-9-one](/img/structure/B15359312.png)
![2-(4-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15359320.png)

![2-[4-(4-acetylpiperazin-1-yl)anilino]-4-(cyclopropylmethylamino)pyrimidine-5-carboxamide](/img/structure/B15359335.png)


![N-[[[[dimethylamino(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]-N-methylmethanamine](/img/structure/B15359357.png)


![Imidazo[1,2-a]pyridine-3-carboxylic acid,6-(trifluoromethoxy)-,methyl ester](/img/structure/B15359381.png)
![4-chloro-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15359387.png)
![O-[(1-methylcyclobutyl)methyl]hydroxylamine](/img/structure/B15359393.png)

![2-[(E)-2,3-dimethylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15359407.png)
